molecular formula C15H16N4S B2513936 4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione CAS No. 2097935-75-4

4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione

Cat. No.: B2513936
CAS No.: 2097935-75-4
M. Wt: 284.38
InChI Key: VRTDKIXYXOXCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyridazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The reaction is refluxed for several hours and monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione has several scientific research applications:

Properties

IUPAC Name

1-(4-methylphenyl)-4-propan-2-yl-6H-pyrazolo[3,4-d]pyridazine-7-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4S/c1-9(2)13-12-8-16-19(14(12)15(20)18-17-13)11-6-4-10(3)5-7-11/h4-9H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTDKIXYXOXCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NNC3=S)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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